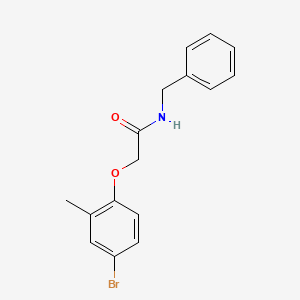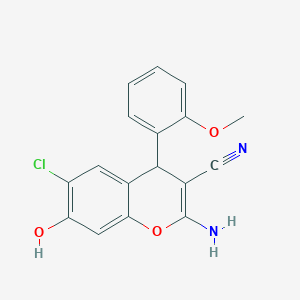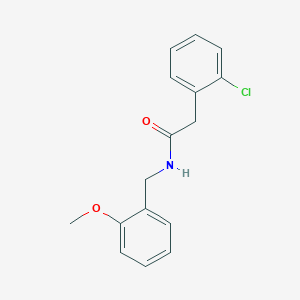
N-benzyl-2-(4-bromo-2-methylphenoxy)acetamide
Vue d'ensemble
Description
N-benzyl-2-(4-bromo-2-methylphenoxy)acetamide, also known as BAM-15, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-benzyl-2-(4-bromo-2-methylphenoxy)acetamide targets the inner mitochondrial membrane and disrupts the electron transport chain, leading to the production of reactive oxygen species and ultimately mitochondrial dysfunction. This selective targeting of cancer cells with mitochondrial dysfunction is due to the increased reliance of these cells on glycolysis for energy production, making them more susceptible to mitochondrial dysfunction.
Biochemical and Physiological Effects
N-benzyl-2-(4-bromo-2-methylphenoxy)acetamide has been shown to induce cell death in cancer cells with mitochondrial dysfunction, while sparing normal cells. It has also been found to improve mitochondrial function and increase ATP production in healthy cells. In addition, N-benzyl-2-(4-bromo-2-methylphenoxy)acetamide has been shown to protect against oxidative stress and reduce inflammation in neurodegenerative disease models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-benzyl-2-(4-bromo-2-methylphenoxy)acetamide is its selectivity for cancer cells with mitochondrial dysfunction, which allows for targeted cancer treatment. However, one limitation is that N-benzyl-2-(4-bromo-2-methylphenoxy)acetamide can also induce mitochondrial dysfunction in healthy cells, which may limit its therapeutic potential. Another limitation is the lack of studies on the long-term effects of N-benzyl-2-(4-bromo-2-methylphenoxy)acetamide on healthy cells and tissues.
Orientations Futures
There are several potential future directions for N-benzyl-2-(4-bromo-2-methylphenoxy)acetamide research. One area of interest is the development of N-benzyl-2-(4-bromo-2-methylphenoxy)acetamide derivatives with improved selectivity and efficacy. Another area of interest is the investigation of N-benzyl-2-(4-bromo-2-methylphenoxy)acetamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to investigate the long-term effects of N-benzyl-2-(4-bromo-2-methylphenoxy)acetamide on healthy cells and tissues.
Applications De Recherche Scientifique
N-benzyl-2-(4-bromo-2-methylphenoxy)acetamide has been studied for its potential therapeutic applications in various scientific research fields, including cancer treatment, mitochondrial dysfunction, and neurodegenerative diseases. In cancer treatment, N-benzyl-2-(4-bromo-2-methylphenoxy)acetamide has been shown to selectively target cancer cells with mitochondrial dysfunction, leading to cell death. In mitochondrial dysfunction research, N-benzyl-2-(4-bromo-2-methylphenoxy)acetamide has been found to improve mitochondrial function and increase ATP production. In neurodegenerative disease research, N-benzyl-2-(4-bromo-2-methylphenoxy)acetamide has shown potential in protecting against oxidative stress and reducing inflammation.
Propriétés
IUPAC Name |
N-benzyl-2-(4-bromo-2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-12-9-14(17)7-8-15(12)20-11-16(19)18-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLUUISKBZDRTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B4887912.png)
![5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4887918.png)

![N-[(dibenzylamino)carbonothioyl]-3-methylbutanamide](/img/structure/B4887925.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4887933.png)
![N~1~-[2-(4-chlorophenyl)ethyl]-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4887937.png)


![N-allyl-2-[benzyl(phenylsulfonyl)amino]benzamide](/img/structure/B4887949.png)

![2-(2-furyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.6]undec-1-en-6-one 1-oxide](/img/structure/B4887973.png)
![4-bromo-2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4887988.png)
![6-methyl-5-{5-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B4887994.png)